molecular formula C27H25BrN4O2S B2975511 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-94-2

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2975511
CAS No.: 887220-94-2
M. Wt: 549.49
InChI Key: VYQDCVQRJRSOJM-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecular architecture, featuring a benzylpiperidine moiety linked to a bromophenyl group and a furan-thiazolo-triazole core, is strategically designed for targeted biological activity. The 4-benzylpiperidine component is a recognized pharmacophore in neurology and oncology research, while the 3-bromophenyl group offers a versatile handle for further synthetic modification, enabling structure-activity relationship (SAR) studies. The integrated thiazolo[3,2-b][1,2,4]triazole system is a privileged scaffold known for its diverse bioactivity, including potential as a kinase modulator . The furan ring adds further heterocyclic diversity, which can influence the compound's electronic properties, binding affinity, and metabolic stability. This compound is provided exclusively for research applications in chemical biology and drug discovery, including high-throughput screening, target identification, and mechanism-of-action studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet for proper handling protocols, as similar complex amines may be classified as hazardous materials requiring specific shipping considerations .

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3-bromophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN4O2S/c28-21-9-4-8-20(17-21)23(31-13-11-19(12-14-31)16-18-6-2-1-3-7-18)24-26(33)32-27(35-24)29-25(30-32)22-10-5-15-34-22/h1-10,15,17,19,23,33H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDCVQRJRSOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Bromophenyl Group: This step typically involves a halogenation reaction, where a bromine atom is introduced to the phenyl ring.

    Incorporation of the Benzylpiperidine Moiety: This can be achieved through a nucleophilic substitution reaction, where the benzylpiperidine group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzyl group.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine atom to a hydrogen atom.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the bromophenyl and benzylpiperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Products typically include dehalogenated compounds or reduced aromatic rings.

    Substitution: Products vary widely but can include substituted aromatic rings or modified piperidine structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its diverse functional groups make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s diverse functional groups allow it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Halogen Position and Size

  • 5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 887221-77-4): Substitution of 3-bromophenyl with 2-fluorophenyl reduces molecular weight (MW = 489.6 vs.
  • 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898429-38-4) :
    • The 4-bromophenyl isomer (MW = 550.5) may exhibit distinct steric and electronic effects compared to the 3-bromo derivative, affecting receptor interactions .

Chlorinated Analogs

  • 5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 896291-22-8) :
    • Chlorine substitution (smaller than Br) lowers molecular weight and may reduce steric hindrance, enhancing membrane permeability .

Piperidine vs. Piperazine Substitutions

  • Piperazine-containing analogs (e.g., CAS 898429-38-4) :
    • Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which may improve aqueous solubility .

Thiazolo[5,4-d]pyrimidine Derivatives ()

Compounds like 5-(4-benzylpiperidin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine (MW ~450–500) share the benzylpiperidine and furan substituents but feature a pyrimidine core. This structural divergence likely reduces planarity compared to the triazole-thiazole system, impacting DNA intercalation or enzyme inhibition .

Table 1: Comparative Analysis of Key Compounds

Compound (CAS) Core Structure Substituents Molecular Formula MW Melting Point (°C) Yield (%)
Target Compound (Not listed) Thiazolo[3,2-b][1,2,4]triazol 3-Br, 4-benzylpiperidin-1-yl, furan Likely C26H24BrN5O2S ~550* N/A N/A
887221-77-4 Thiazolo[3,2-b][1,2,4]triazol 2-F, 4-benzylpiperazin-1-yl, furan C26H24FN5O2S 489.6 N/A N/A
898429-38-4 Thiazolo[3,2-b][1,2,4]triazol 4-Br, 4-benzylpiperazin-1-yl, furan C26H24BrN5O2S 550.5 N/A N/A
898361-81-4 Thiazolo[3,2-b][1,2,4]triazol 3-Br, 4-methylpiperidin-1-yl, ethyl C19H23BrN4OS 435.4 N/A N/A
Thiazolo[5,4-d]pyrimidin-7-amine Thiazolo[5,4-d]pyrimidine 4-benzylpiperidin-1-yl, furan C21H20N6OS ~428 197–199 51

*Estimated based on analogs.

Biological Activity

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound with potential biological activities. Its structure includes multiple pharmacologically relevant moieties that suggest a diverse range of interactions within biological systems. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C24H25BrN4OSC_{24}H_{25}BrN_{4}OS, with a molecular weight of approximately 485.5 g/mol. The compound features a thiazolo-triazole core with a furan ring and a benzylpiperidine side chain. This unique structure may contribute to its biological activity by modulating various biochemical pathways.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate piperidine derivatives, thiazoles, and triazoles. Key methods include:

  • Condensation Reactions: Combining piperidine derivatives with substituted phenyl groups.
  • Cyclization: Formation of the thiazolo-triazole framework through cyclization reactions.

Understanding these synthetic pathways is crucial for optimizing yields and ensuring the purity of the final product.

Anticancer Activity

Research indicates that compounds similar to 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer properties. For instance:

  • In vitro Studies: Compounds in this class have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The thiazolo-triazole derivatives have been noted for their antimicrobial properties:

  • Bacterial Inhibition: Certain derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .

Neuropharmacological Effects

The presence of the piperidine moiety hints at possible neuropharmacological applications:

  • Receptor Modulation: Compounds containing benzylpiperidine structures are known to interact with neurotransmitter receptors, potentially serving as anxiolytics or antidepressants .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing biological activity:

  • Substituent Variations: Modifications in the bromophenyl or furan groups can significantly influence binding affinity and selectivity for biological targets. For example, fluorination has been reported to enhance receptor binding .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Efficacy: A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Testing: Another study highlighted the effectiveness of thiazolo-triazole derivatives against specific bacterial strains, showing promise as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing the thiazolo[3,2-b][1,2,4]triazole core, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of fused heterocyclic systems like thiazolo-triazoles often requires precise stoichiometric ratios and controlled temperatures. For example, condensation reactions involving hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with ketones in ethanol under reflux can yield the core structure . Monitoring via Thin-Layer Chromatography (TLC) with silica gel plates (e.g., hexane:ethyl acetate 3:1) is critical to track intermediate formation . Optimization may involve adjusting reaction times (4–6 hours) and using ice-cold water for precipitation to improve yield .

Q. How can researchers ensure purity during isolation, and what solvents are ideal for recrystallization?

  • Methodological Answer : Post-synthesis, precipitates should be washed with distilled water and dried under vacuum. Recrystallization from methanol is effective for removing polar impurities, as demonstrated in the purification of sulfonamide-linked piperidine derivatives . For non-polar byproducts, a mixed solvent system (e.g., dichloromethane/methanol) may enhance crystal formation. Purity can be confirmed via High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and piperidine/furan protons (δ 3.0–4.5 ppm).
  • IR Spectroscopy : Confirm carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets like CYP51?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina can model interactions with enzymes (e.g., lanosterol 14α-demethylase, PDB: 3LD6). Key steps:

  • Prepare the ligand (target compound) by optimizing its 3D structure with Gaussian09 at the B3LYP/6-31G* level.
  • Dock into the enzyme’s active site, focusing on hydrogen bonding with residues like Tyr118 and heme coordination .
  • Validate docking poses using binding energy scores (ΔG < −7 kcal/mol) and RMSD < 2.0 Å .

Q. What strategies resolve stereochemical ambiguities in the benzylpiperidinyl substituent?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column with hexane:isopropanol 90:10) can separate enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical control during piperidine ring formation . X-ray crystallography of single crystals (grown in ethanol/water) provides definitive stereochemical assignments .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess cytotoxicity changes .
  • Core Modifications : Introduce methyl groups to the thiazolo-triazole core to evaluate metabolic stability .
  • Biological Assays : Test derivatives against fungal strains (e.g., Candida albicans ATCC 90028) using broth microdilution (MIC values < 2 µg/mL indicate potency) .

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